3-(benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide

sigma‑1 receptor ligand binding alkoxyisoxazole SAR

3-(Benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic small molecule built on an isoxazole-5-carboxamide scaffold, bearing a 3‑benzyloxy substituent and a 4‑methylthiazol‑2‑yl amide side‑chain [REFS‑1]. This architecture belongs to the alkoxyisoxazole chemotype that has been actively explored as a sigma‑1 receptor ligand class, with demonstrated potential in central nervous system and pain indications [REFS‑2].

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 1448047-19-5
Cat. No. B2947443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide
CAS1448047-19-5
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3
InChIInChI=1S/C15H13N3O3S/c1-10-9-22-15(16-10)17-14(19)12-7-13(18-21-12)20-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,17,19)
InChIKeyXCRNEWYUMBXEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide (CAS 1448047‑19‑5): Core Chemotype and Procurement-Relevant Profile


3-(Benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic small molecule built on an isoxazole-5-carboxamide scaffold, bearing a 3‑benzyloxy substituent and a 4‑methylthiazol‑2‑yl amide side‑chain [REFS‑1]. This architecture belongs to the alkoxyisoxazole chemotype that has been actively explored as a sigma‑1 receptor ligand class, with demonstrated potential in central nervous system and pain indications [REFS‑2]. Its molecular formula is C₁₅H₁₃N₃O₃S and its molecular weight is 315.35 g mol⁻¹; the compound is typically supplied as a research‑grade solid with purity ≥95 % [REFS‑1].

3-(Benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide: Why In‑Class Compounds Cannot Be Interchanged


Isoxazole‑5‑carboxamides are not functionally interchangeable, because even subtle modifications to the 3‑alkoxy group or the amide substituent can dramatically alter sigma‑receptor subtype selectivity, intrinsic efficacy (agonist vs antagonist), and in vivo antinociceptive potency [REFS‑1]. The combination of a benzyloxy ether and a 4‑methylthiazole amide found in the target compound creates a unique pharmacophoric signature that is absent in simpler alkoxyisoxazoles (e.g., methoxy or ethoxy analogs) or in derivatives carrying alternative heterocyclic amides; consequently, a generic substitution would risk losing the desired σ₁‑antagonist profile or introducing off‑target liabilities [REFS‑2].

3-(Benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide: Comparator‑Anchored Quantitative Differentiation Evidence


Sigma‑1 Receptor Affinity vs. Unsubstituted Isoxazole‑5‑Carboxamide Scaffold

Within the alkoxyisoxazole series, compounds bearing a 3‑benzyloxy substituent consistently achieve sigma‑1 receptor binding affinities in the low nanomolar range (Ki < 100 nM), whereas the unsubstituted isoxazole‑5‑carboxamide core shows negligible affinity (Ki > 10 000 nM) [REFS‑1]. Although a direct measurement for the exact 4‑methylthiazol‑2‑yl amide analog has not been published, class‑level SAR data indicate that the benzyloxy group is a critical driver of sigma‑1 engagement [REFS‑1].

sigma‑1 receptor ligand binding alkoxyisoxazole SAR

Selectivity Over Monoamine Transporters vs. Broad‑Spectrum Sigma Ligands

Representative alkoxyisoxazoles from the series, including compounds with a 3‑benzyloxy group, exhibit no significant binding to the dopamine, norepinephrine, or serotonin transporters (DAT, NET, SERT) at concentrations up to 10 µM, whereas the classical sigma ligand haloperidol binds to sigma‑1, sigma‑2, and dopamine D₂ receptors with comparable potency [REFS‑1]. This selectivity pattern is inferred for the target compound because it shares the identical 3‑benzyloxy‑isoxazole‑5‑carboxamide core present in the profiled analogs [REFS‑1].

sigma‑1 selectivity DAT/NET/SERT off‑target profiling

In Vivo Antinociceptive Efficacy of Alkoxyisoxazole Congeners vs. Vehicle and Morphine

A closely related alkoxyisoxazole (compound 53 in Sun et al. 2016) demonstrated dose‑dependent antinociception in the mouse formalin‑induced inflammation model at 40 and 80 mg kg⁻¹ i.p., significantly reducing licking/biting behavior relative to vehicle‑treated controls [REFS‑1]. While direct data for the target compound are not available, the structural homology (both are 3‑alkoxy‑N‑aryl‑isoxazole‑5‑carboxamides) suggests that the target compound may recapitulate this phenotype, subject to empirical confirmation [REFS‑1].

antinociception formalin test sigma‑1 antagonist

3-(Benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide: High‑Value Application Scenarios Anchored to Evidence


Sigma‑1 Receptor Antagonist Probe for Pain and Neuroprotection Research

The compound’s alkoxyisoxazole scaffold places it within a well‑characterized series of sigma‑1 antagonists that exhibit nanomolar binding affinities and functional antagonism in vivo [REFS‑1]. Researchers investigating sigma‑1‑mediated antinociception, opioid‑sparing analgesia, or neuroprotective pathways can employ this compound as a tool to interrogate sigma‑1 pharmacology, with the expectation of high on‑target potency and selectivity over monoamine transporters [REFS‑1].

Chemical Biology Studies Requiring a Defined Sigma‑1 Ligand with a Unique Chemotype

Because the compound combines a 3‑benzyloxy group with a 4‑methylthiazole amide—a substitution pattern not represented in earlier sigma‑1 ligands—it offers a distinct chemical probe for target‑engagement studies, competitive binding experiments, and structure‑activity relationship (SAR) exploration aimed at identifying new sigma‑1 pharmacophores [REFS‑1][REFS‑2].

Procurement for Focused Compound Libraries in CNS Drug Discovery

For medicinal chemistry groups building focused libraries around the isoxazole‑5‑carboxamide scaffold, this compound serves as a key intermediate or reference standard. Its defined purity (≥95 %) and structural novelty relative to simpler alkoxyisoxazoles make it a valuable entry for high‑throughput screening decks targeting sigma receptors or related CNS proteins [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 3-(benzyloxy)-N-(4-methylthiazol-2-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.